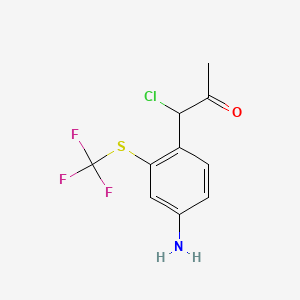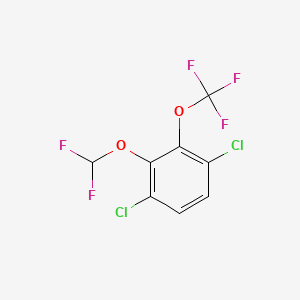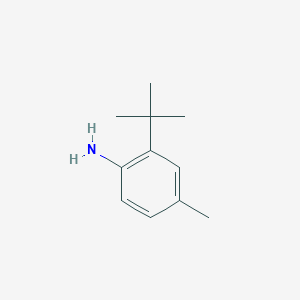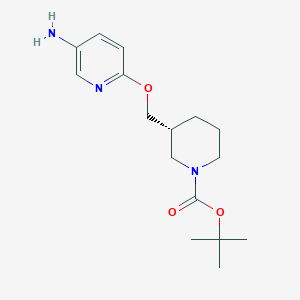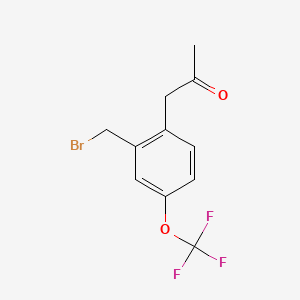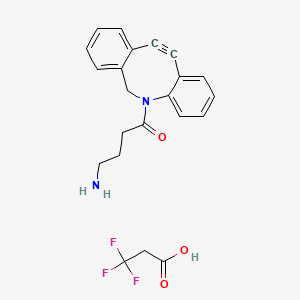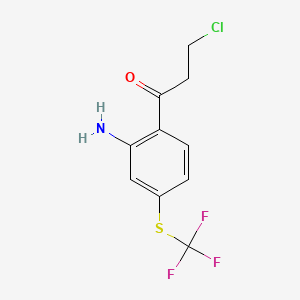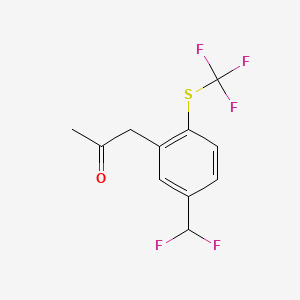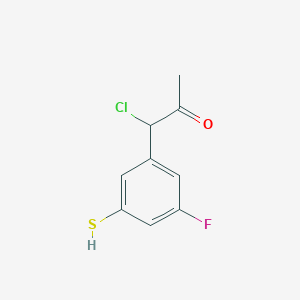
1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS It is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one typically involves the reaction of 3-fluoro-5-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the fluoro group can be replaced by other functional groups using palladium catalysts.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a building block for drug development, especially in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, respectively, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one: Similar structure but with a different position of the mercapto group, leading to variations in reactivity and biological activity.
1-Chloro-1-(3-fluoro-5-hydroxyphenyl)propan-2-one:
1-Chloro-1-(3-fluoro-5-methylphenyl)propan-2-one: The mercapto group is replaced by a methyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H8ClFOS |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-chloro-1-(3-fluoro-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3 |
Clé InChI |
CKRMPGXFVMSSEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)S)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


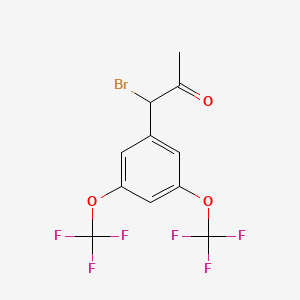

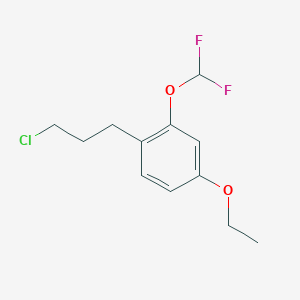
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

